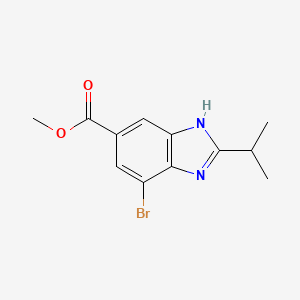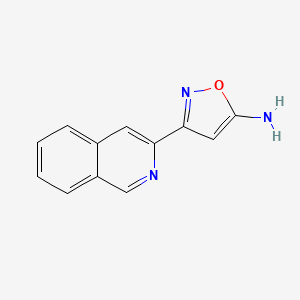
5-Amino-3-(3-isoquinolyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(3-isoquinolyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-isoquinolyl)isoxazole typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile oxides with alkenes or alkynes. For instance, nitrile oxides can be generated in situ from hydroximoyl chlorides and then reacted with dipolarophiles like alkenes to form isoxazole derivatives .
Another method involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, which leads to substituted isoxazoles under moderate reaction conditions . Additionally, metal-free synthetic routes using tert-butyl nitrite or isoamyl nitrite with substituted aldoximes and alkynes have been developed for the efficient synthesis of isoxazoles .
Industrial Production Methods
Industrial production methods for isoxazoles often involve scalable cycloaddition reactions. The use of metal catalysts like Cu(I) or Ru(II) is common, although metal-free methods are gaining popularity due to their eco-friendliness and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(3-isoquinolyl)isoxazole can undergo various chemical reactions, including:
Oxidation: Isoxazoles can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert isoxazoles to their corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of isoxazoles can yield oximes, while reduction can produce amines .
Scientific Research Applications
5-Amino-3-(3-isoquinolyl)isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Isoxazole derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Isoxazoles are investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry: They are used in the development of new materials and as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Amino-3-(3-isoquinolyl)isoxazole involves its interaction with specific molecular targets. Isoxazole derivatives can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-isoxazole-4-carboxylic acid: This compound is used in peptide synthesis and has shown various biological activities.
3,5-Disubstituted isoxazoles: These compounds are synthesized via cycloaddition reactions and have diverse therapeutic applications.
Uniqueness
5-Amino-3-(3-isoquinolyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its isoquinoline moiety enhances its potential as a pharmacologically active compound, making it a valuable target for drug development .
Properties
Molecular Formula |
C12H9N3O |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
3-isoquinolin-3-yl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C12H9N3O/c13-12-6-11(15-16-12)10-5-8-3-1-2-4-9(8)7-14-10/h1-7H,13H2 |
InChI Key |
LTBSDOXRSINMFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)C3=NOC(=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


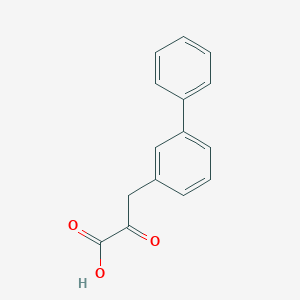
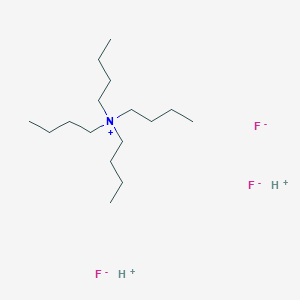
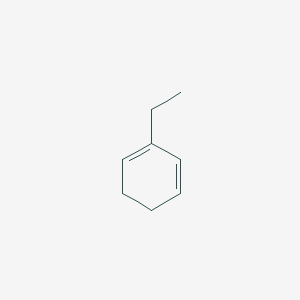
![2,2,2-Trichloroethyl (S)-2-(Fmoc-amino)-3-[7-[(diethoxyphosphoryl)oxy]-2-oxo-2H-chromen-4-yl]propanoate](/img/structure/B15335458.png)
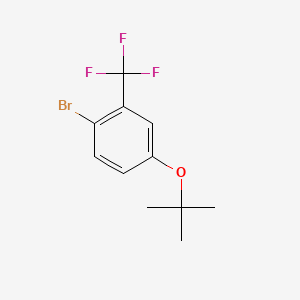

![3-[3-(Benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B15335489.png)
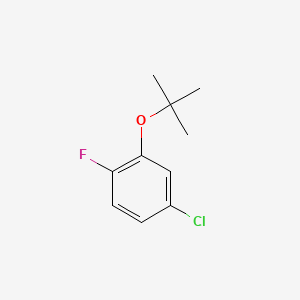
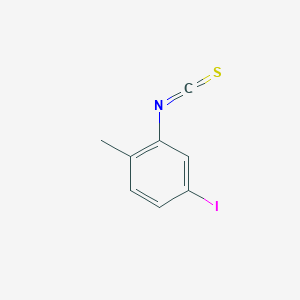
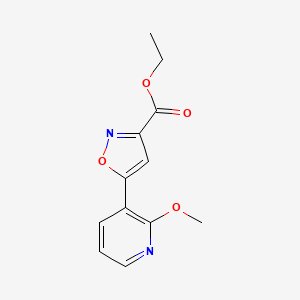
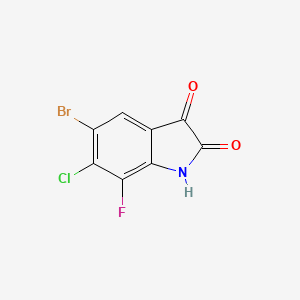
![1-[9-Ethyl-7-(2-thienyl)-9H-carbazol-3-yl]-N-methylmethanamine](/img/structure/B15335523.png)
